molecular formula C10H9ClN2O2 B597061 Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1260797-60-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B597061
CAS No.: 1260797-60-1
M. Wt: 224.644
InChI Key: ARIYWSAZEIQRAW-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate ( 1260797-60-1) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol, features the privileged imidazo[1,2-a]pyridine scaffold, a structure known for its diverse biological activities . Its synthetic utility is driven by two highly functionalizable sites: a chlorine atom at the 6-position and an ethyl ester group at the 3-position . The chlorine serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of aryl, alkynyl, or amino substituents . Concurrently, the ester group can be readily modified through hydrolysis to yield the carboxylic acid, reduced to an alcohol, or converted to amides, providing a broad spectrum of derivatives for structure-activity relationship (SAR) studies . This compound has garnered particular interest in anti-infective drug discovery. It serves as a key precursor in the synthesis of imidazo[1,2-a]pyridine amides that are potent inhibitors of Mycobacterium tuberculosis, targeting the QcrB subunit of the cytochrome bcc complex, a crucial component for bacterial energy production . These inhibitors have shown exceptional activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, making this intermediate a vital scaffold for developing new tuberculosis therapeutics . The compound is typically supplied as an off-white to light brown solid with a predicted density of 1.36 g/cm³ and should be stored sealed in a dry environment at room temperature to maintain its integrity . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYWSAZEIQRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like phosphorus oxychloride to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Table 1: Halogen-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties Reference
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉ClN₂O₂ 224.64 Cl at position 6 Intermediate for PI3K inhibitors
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br at position 6 Higher molecular weight, potential for enhanced lipophilicity
Ethyl 8-fluoro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₉F₃N₂O₂ 258.20 F at position 8, CF₂H at position 2 Improved metabolic stability due to fluorine substituents

Key Insight : Halogen substitution (Cl vs. Br) alters electronic properties and steric bulk, impacting binding affinity in enzyme inhibition. Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .

Table 2: Ester Group Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Melting Point (°C) Reactivity Notes Reference
This compound C₁₀H₉ClN₂O₂ 224.64 Ethyl N/A Hydrolyzed to carboxylic acid for further coupling
Mthis compound C₉H₇ClN₂O₂ 210.62 Methyl 151–153 Faster hydrolysis due to smaller ester group

Key Insight : Methyl esters exhibit higher reactivity in hydrolysis reactions compared to ethyl esters, enabling faster conversion to active carboxylic acid derivatives .

Ring System Analogues

Table 3: Imidazo[1,2-b]pyridazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Similarity Score Key Applications Reference
This compound C₁₀H₉ClN₂O₂ 224.64 Imidazo[1,2-a]pyridine N/A PI3K inhibition
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate C₁₀H₉ClN₃O₂ 239.66 Imidazo[1,2-b]pyridazine 0.88 Antimicrobial agents

Key Insight : Replacing pyridine with pyridazine introduces an additional nitrogen atom, altering electronic distribution and bioavailability. Pyridazine derivatives show promise in antimicrobial applications .

Functionalized Derivatives for Targeted Activity

  • HS-173 : Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (C₂₁H₁₇ClN₄O₄S). This derivative incorporates a sulfonamide group, enhancing PI3Kα inhibitory activity (IC₅₀ = 6.3 nM) by promoting interactions with the kinase’s ATP-binding pocket .
  • Compound 26 (Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate): Substitution at position 2 with a chlorophenyl group improves binding to the constitutive androstane receptor (CAR), demonstrating the role of aryl groups in nuclear receptor modulation .

Biological Activity

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a chloro-substituted imidazo[1,2-a]pyridine ring fused with a carboxylate group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activity. Additionally, it may modulate signal transduction pathways, influencing various cellular processes such as apoptosis and proliferation .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Interaction : It modulates cellular receptors that are critical for signal transduction.
  • Apoptosis Induction : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins .

Biological Applications

This compound has been investigated for various applications in medicinal chemistry and pharmacology:

  • Antitumor Activity : Analogues have demonstrated significant cytotoxic effects against various cancer cell lines, including mechanisms involving apoptosis induction .
  • Antimicrobial Properties : The compound exhibits promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.0009 μM for certain derivatives .
  • Enzyme Modulation : It has been shown to influence cytochrome P450 enzyme activity, which is crucial for drug metabolism and potential drug-drug interactions .

Study on Antitumor Activity

In a recent study evaluating the antitumor potential of ethyl 6-chloroimidazo[1,2-a]pyridine derivatives, researchers found that compound 13k induced dose-dependent apoptosis in HCC827 cells. The percentage of apoptotic cells increased significantly with higher concentrations of the compound, indicating its potential as an anticancer agent.

Concentration (μM)% Apoptosis
01.73
0.0812.45
0.1625.67
0.3237.61

This study highlighted the role of cleaved caspase-9 and PARP in the apoptotic pathway triggered by the compound .

Study on Antimicrobial Activity

Another significant study focused on the antimicrobial efficacy against Mtb. The results indicated that derivatives with a chloro substituent at position 6 displayed enhanced potency:

CompoundMIC (μM)
Ethyl derivative0.0009
Control0.4

These findings suggest that structural modifications can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives .

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with ethyl chloroacetate under basic conditions. A validated protocol ( ) uses 2-aminopyridine and ethyl 2-bromoacetate in the presence of K₂CO₃ in ethanol under reflux. Key parameters include:

  • Reaction temperature : 80–100°C (reflux conditions).
  • Base : Potassium carbonate to deprotonate intermediates.
  • Solvent : Ethanol or dimethoxyethane for solubility and reactivity.
    The product is isolated via column chromatography, yielding a white solid (m.p. 92°C) with confirmed structure by NMR and HRMS .

Q. Table 1. Synthetic Parameters

PrecursorBaseSolventTemperatureKey NMR Peaks (δ, ppm)
2-Aminopyridine derivativeK₂CO₃EthanolReflux1.44 (CH₃), 4.44 (CH₂), 7.41–9.41 (ArH)

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • ¹H NMR : Distinct signals at 1.44 ppm (CH₃ triplet), 4.44 ppm (CH₂ quartet), and aromatic protons between 7.41–9.41 ppm.
  • ¹³C NMR : Peaks at 160.34 ppm (ester carbonyl) and 116–146 ppm (aromatic carbons).
  • HRMS : Exact mass of 225.63 g/mol (C₉H₈ClN₃O₂) with <1 ppm error .

Advanced Research Questions

Q. How does the chloro substituent influence reactivity in functionalization reactions?

The 6-chloro group directs regioselective metalation. demonstrates that using TMPMgCl·LiCl as a base enables selective functionalization at the C2 or C8 positions via chelation-stabilized intermediates. For example:

  • C2 functionalization : Electrophilic quenching yields 2-substituted derivatives.
  • C8 functionalization : Requires LiCl coordination to N1 to stabilize intermediates.
    This positional selectivity is critical for synthesizing analogs with tailored biological activities .

Q. Table 2. Substituent Effects on Reactivity

SubstituentPositionReactivity OutcomeExample Reaction
ClC6Directs C2/C8 metalationPd-catalyzed cross-coupling
FC6Enhanced nucleophilic substitutionAmine displacement

Q. How can conflicting biological activity data be resolved in studies of imidazo[1,2-a]pyridine derivatives?

Contradictions often arise from assay variability or off-target effects. A methodological approach includes:

  • Standardized assays : Use PI3Kα inhibition assays (e.g., HS-173 derivative in ) with IC₅₀ validation.
  • In vitro/in vivo correlation : Confirm anti-fibrotic effects in both HSC apoptosis assays (in vitro) and murine liver fibrosis models (in vivo) .
  • Control for solvent artifacts : Use DMSO concentrations <0.1% to avoid cytotoxicity .

Q. Table 3. Biological Activity Validation

CompoundTargetModelKey Finding
HS-173 (derivative)PI3KαLiver fibrosisBlocks Akt phosphorylation
Ethyl 6-fluoro analogAntimicrobialBacterial MICIC₅₀ = 12 µM

Q. What computational methods support reaction optimization for imidazo[1,2-a]pyridine derivatives?

Density Functional Theory (DFT) calculations predict transition states for cyclization and substitution reactions. For example:

  • Cyclization barriers : Calculated activation energies guide solvent/base selection (e.g., ethanol vs. DMF).
  • Substituent electronic effects : Hammett plots correlate σ values of substituents (Cl, F, Br) with reaction rates .

Q. How do solvent and base choices impact yield in large-scale synthesis?

  • Polar aprotic solvents (e.g., DMF) increase cyclization rates but complicate purification.
  • Protic solvents (e.g., ethanol) improve solubility of intermediates but require higher temperatures.
    highlights trifluoroacetic acid as a catalyst for one-step condensation, achieving >80% purity without chromatography .

Q. What are the challenges in scaling up Pd-catalyzed cross-couplings for this compound?

Key issues include:

  • Catalyst loading : Optimize Pd(PPh₃)₄ to <5 mol% to reduce costs.
  • Byproduct inhibition : Remove LiCl (from metalation steps) to prevent catalyst poisoning .

Q. Methodological Guidance for Researchers

  • Synthetic troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and adjust stoichiometry if intermediates precipitate.
  • Biological assays : Pre-treat cell lines with serum-free media to minimize PI3K pathway interference .

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